(S,R,R,R)-Orlistat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,R,R)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. One common synthetic route starts with the condensation of a β-keto ester with an aldehyde, followed by cyclization to form the β-lactone. The stereochemistry is controlled through the use of chiral catalysts and reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired stereoisomer.
化学反应分析
Types of Reactions
(S,R,R,R)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding β-hydroxy acid.
Oxidation: The compound can be oxidized to introduce additional functional groups, which may alter its biological activity.
Substitution: Various substitution reactions can be performed on the molecule to modify its properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
Hydrolysis: Produces β-hydroxy acids.
Oxidation: Yields oxidized derivatives with altered functional groups.
Substitution: Results in substituted Orlistat derivatives with potentially different biological activities.
科学研究应用
(S,R,R,R)-Orlistat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: Investigated for its role in inhibiting lipase enzymes and its potential effects on lipid metabolism.
Medicine: Explored for its therapeutic potential in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new lipase inhibitors and other pharmaceutical agents.
作用机制
(S,R,R,R)-Orlistat exerts its effects by binding to the active site of pancreatic lipase, an enzyme responsible for breaking down dietary fats. The β-lactone ring of Orlistat forms a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, reducing fat absorption in the intestines.
相似化合物的比较
Similar Compounds
Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action but different stereochemistry.
Cetilistat: A newer lipase inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
(S,R,R,R)-Orlistat is unique due to its specific stereochemistry, which significantly influences its binding affinity and inhibitory activity against lipase enzymes. This stereoisomer is particularly effective in reducing fat absorption and has been extensively studied for its therapeutic potential in obesity management.
属性
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861146 |
Source
|
Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl N-formylleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。